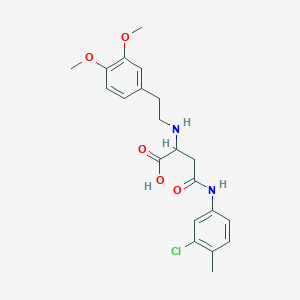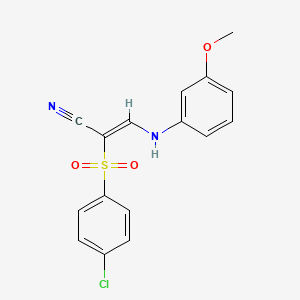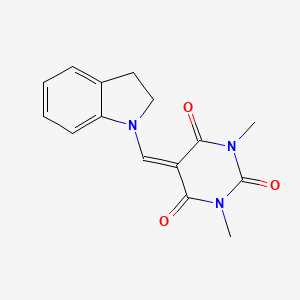![molecular formula C15H15NO5 B2368280 5-[(4-Acetylanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 97545-50-1](/img/structure/B2368280.png)
5-[(4-Acetylanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Acetylanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound with the CAS number 97545-50-1 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C15H15NO5 . The molecular weight is 289.2833 . More detailed structural analysis or information about its 3D structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
5-[(4-Acetylanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is involved in various chemical synthesis processes. For instance, it is used in the facile synthesis of 5-[(arylamino)(cyano)methylene]-2,2-dimethyl-1,3-dioxane-4,6-diones, which are precursors for the preparation of 2-cyano-4-quinolinones (Jeon & Kim, 2000). Another study discusses its reaction with m-chloroperbenzoic acid, leading to the formation of methyleneketene and other compounds (Brown, Eastwood, & McMullen, 1976).
Crystallography and Molecular Structure
The compound also plays a significant role in crystallography and molecular structure studies. Research on its derivatives, such as 5-[3-(4-methylphenyl)-2-propenylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, has provided insights into molecular arrangements and hydrogen bonding patterns (Low et al., 2002).
Pharmaceutical Research
In the field of pharmaceutical research, derivatives of this compound are explored for their potential as drug precursors. For example, 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, useful as drug precursors, are synthesized from a similar compound, 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione (Dotsenko et al., 2019).
Supramolecular Chemistry
The compound is significant in supramolecular chemistry, where its derivatives are studied for their structural properties and interactions. This includes research on boron difluoride complexes of carbamoyl Meldrum's acids, where derivatives of 5-[(4-acetylanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione react with BF3·Et2O under mild conditions, leading to stable complexes (Pawelska, Ponikiewski, & Makowiec, 2012).
Electrochemical Studies
Electrochemical studies have been conducted on derivatives of this compound to understand their redox behavior and the influence of various substituents on their electrochemical properties (Ungureanu et al., 2011).
Eigenschaften
IUPAC Name |
5-[(4-acetylanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-9(17)10-4-6-11(7-5-10)16-8-12-13(18)20-15(2,3)21-14(12)19/h4-8,16H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEPUKZAFHBXOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(3-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2368199.png)
![[3-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B2368200.png)
![3-(Prop-2-enoylamino)-N-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2368201.png)
![3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2368204.png)




![(3Ar,6aS)-1,2,3,3a,4,6a-hexahydrofuro[3,4-b]pyrrol-6-one;hydrochloride](/img/structure/B2368212.png)

![8-ethoxy-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2368217.png)

![2-chloro-6-fluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2368219.png)